Product packaging for (3-Aminooxetan-3-yl)methanol hydrochloride(Cat. No.:CAS No. 2172602-51-4)

(3-Aminooxetan-3-yl)methanol hydrochloride

Cat. No.: B2600274
CAS No.: 2172602-51-4
M. Wt: 139.58
InChI Key: PJPBOAWTSIZXFC-UHFFFAOYSA-N
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Description

(3-Aminooxetan-3-yl)methanol hydrochloride (CAS 2172602-51-4) is a chemical building block of high interest in pharmaceutical research and development . This compound features a central oxetane ring, a motif widely used in medicinal chemistry as a bioisostere. The presence of both an amino group and a hydroxymethyl group on the same carbon atom of the oxetane ring makes it a versatile scaffold for constructing more complex molecules . Its primary research value lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically relevant compounds . For instance, such oxetane-based intermediates are crucial in patented processes for creating carbamate derivatives, which are significant in modern drug discovery programs . The molecular formula of the compound is C4H10ClNO2, and it has a molecular weight of 139.58 . As a standard safety precaution, this product is intended for research purposes only in a controlled laboratory environment and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2 B2600274 (3-Aminooxetan-3-yl)methanol hydrochloride CAS No. 2172602-51-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminooxetan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPBOAWTSIZXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172602-51-4
Record name (3-aminooxetan-3-yl)methanol hydrochloride
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Advanced Synthetic Methodologies for 3 Aminooxetan 3 Yl Methanol Hydrochloride and Its Precursors

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring presents a synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Consequently, most successful syntheses rely on intramolecular cyclization reactions where the entropic cost is minimized. The primary methods involve the formation of a C-O bond through intramolecular etherification. magtech.com.cn

Intramolecular Cyclization Approaches to 3-Substituted Oxetanes

Intramolecular cyclization is the most prevalent strategy for forming the oxetane ring. This typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. acs.org

1,3-diols are versatile and readily available starting materials for oxetane synthesis. The core strategy involves the selective activation of one of the hydroxyl groups to convert it into a good leaving group, facilitating subsequent intramolecular nucleophilic attack by the remaining hydroxyl group. thieme-connect.de

Commonly, one of the primary hydroxyl groups of a 1,3-diol is selectively converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. thieme-connect.de Base-mediated cyclization then proceeds to form the oxetane ring. For example, various medicinally relevant 3,3-disubstituted oxetanes have been accessed from malonate precursors via a 1,3-diol intermediate. Monotosylation of the diol followed by treatment with a strong base like butyllithium (B86547) affords the cyclized oxetane products. thieme-connect.de

Another approach involves converting the 1,3-diol into an intermediate that can be cyclized in one pot. Nelson and co-workers developed a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. acs.org The diols were first converted to acetoxy bromides. Subsequent cleavage of the acetyl group followed by the addition of a base like sodium hydride resulted in the intramolecular cyclization to yield the desired oxetanes. acs.org

Starting MaterialReagentsProductYield (%)Reference
Substituted Dimethyl Malonate1. Ester reduction (to diol) 2. TsCl, Base 3. BuLi3,3-Disubstituted Oxetane- thieme-connect.de
syn/anti-1,3-diols1. Trimethyl orthoacetate, AcBr 2. DIBAL-H 3. NaH2,4-Disubstituted Oxetane- acs.org
1,3-Diol1. Appel reaction (Iodination) 2. BaseSubstituted Oxetane78-82 acs.org

The intramolecular Williamson ether synthesis is a classic and widely employed method for forming oxetane rings from 3-haloalcohols. acs.orgfrancis-press.com This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, which then displaces the adjacent halide via an intramolecular SN2 reaction to close the four-membered ring. masterorganicchemistry.com

This approach is fundamental but can be substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org The choice of base is critical, with common options including sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu). acs.org The success of the cyclization depends on the substrate's ability to adopt a conformation that allows for the backside attack required for the SN2 reaction.

The synthesis of the natural product oxetin (B1210499) utilized a traditional Williamson etherification with a tosylate leaving group to construct the oxetane ring with the desired stereochemistry. acs.org Similarly, the synthesis of oxetanocin, another natural product, employed a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group, achieving an 84% yield for the ring-forming step. acs.org

Precursor TypeBaseSolventProductNotesReference
3-Bromoalkan-1-olNaHTHFSubstituted OxetaneClassic Williamson approach acs.orgthieme-connect.de
β-Halo ketone derivativeKOH-2-Aryl-substituted oxetanePrecursor from enantioselective reduction acs.org
Mesylate of a 1,3-diol derivativeNaH-Oxetanocin scaffoldHigh yield (84%) in natural product synthesis acs.org
Tosylate of a 1,3-diol derivativeBase-Oxetin core structureStereocontrolled synthesis acs.org

While base-mediated cyclizations are common, catalytic methods are emerging as powerful alternatives. Lewis acids can catalyze the formation of oxetanes, and some transition metal catalysts have also been employed. illinois.edu For instance, an enantioselective Lewis acid-catalyzed addition has been developed to form oxetanes. illinois.edu

Brønsted acids have also been shown to catalyze the activation of oxetanols, leading to intramolecular ring-opening and the formation of new heterocyclic systems, demonstrating the catalytic manipulation of the oxetane core. nih.gov While this is a ring-opening application, the principles of acid catalysis are relevant to ring-formation as well, particularly in controlling selectivity.

Enzymatic approaches to oxetane synthesis are less common but offer the potential for high selectivity under mild conditions. While not a direct cyclization to form a monomeric oxetane, the enzyme Candida antarctica Lipase B (CALB) has been used to incorporate 3,3-bis(hydroxymethyl)oxetane into aliphatic polyesters via enzymatic polycondensation. This demonstrates the compatibility of the oxetane ring with enzymatic processes.

Nucleophilic Substitution Reactions in Oxetane Synthesis

Nucleophilic substitution is the cornerstone of the most common oxetane synthesis strategies. The intramolecular Williamson ether synthesis is a prime example of an SN2 reaction. masterorganicchemistry.com In this process, the alkoxide acts as the nucleophile, and the carbon bearing the leaving group (often a halide or sulfonate) is the electrophilic center. acs.org

The efficiency of this 4-exo-tet cyclization is kinetically less favored compared to other ring sizes, which necessitates the use of good leaving groups and reaction conditions that promote the desired intramolecular pathway over competing intermolecular reactions or elimination. beilstein-journals.org

Beyond the classic Williamson synthesis, nucleophilic substitution is also involved in derivatizing pre-formed oxetanes. For example, oxetan-3-one is a versatile precursor that can undergo nucleophilic additions to the carbonyl group, leading to a wide variety of 3-substituted oxetanes that can be further elaborated. beilstein-journals.orgnih.gov

Synthesis of the (3-Aminooxetan-3-yl)methanol (B577396) Core Structure

The synthesis of the specific target, (3-Aminooxetan-3-yl)methanol, and its precursors often involves a multi-step sequence starting from functionalized oxetanes. A common and versatile starting material is oxetan-3-one. d-nb.info

One reported route involves the conversion of oxetan-3-one to 3-oximinooxetane by reacting it with hydroxylammonium chloride. d-nb.info This oxime can then be reduced to provide 3-aminooxetane, a key intermediate. d-nb.info Further functionalization would be required to introduce the hydroxymethyl group.

A more direct patented approach for a closely related precursor starts from 3-(bromomethyl)oxetane-3-carboxylic acid. google.com This synthesis involves several key transformations:

Carbamate (B1207046) Formation : The carboxylic acid is converted into an isocyanate intermediate using diphenylphosphoryl azide (B81097) (DPPA) and a base like triethylamine (B128534) (TEA) or 4-methylmorpholine (B44366) (NMM). This is a Curtius-type rearrangement. The in-situ generated isocyanate is then trapped with an alcohol (e.g., tert-butanol (B103910) or benzyl (B1604629) alcohol) to form a protected carbamate. google.comgoogle.com

Amination : The bromo-substituted carbamate is then subjected to amination. A patent describes using liquid ammonia (B1221849) in an autoclave to displace the bromide and form the corresponding aminomethyl derivative. google.com

Deprotection and Salt Formation : The carbamate protecting group is removed under acidic conditions, which concurrently protonates the two amino groups. Subsequent reduction of the original carboxylate function (or a protected version thereof) would be needed to yield the final hydroxymethyl group.

An alternative pathway could involve the reduction of the carboxylic acid group in an early intermediate to a hydroxymethyl group, followed by the introduction of the amino group. For instance, reduction of 3-hydroxyadamantane-1-carboxylic acid is a known method for producing (3-hydroxyadamantan-1-yl)methanol, and similar logic could be applied to the oxetane system. researchgate.net

Derivation from Oxetan-3-one and Related Building Blocks

Oxetan-3-one is a pivotal precursor for the synthesis of various 3-substituted oxetanes, including the scaffold of (3-Aminooxetan-3-yl)methanol. nih.gov Its strained four-membered ring and carbonyl functionality make it a versatile starting material for introducing diverse substituents at the C3 position. nih.gov The synthesis of oxetan-3-one itself has been a subject of considerable research, with modern methods allowing for its one-step preparation from readily available propargylic alcohols via gold-catalyzed reactions. nih.gov

One common strategy to introduce a nitrogen-containing functional group at the C3 position involves the conversion of oxetan-3-one to its corresponding oxime, 3-oximinooxetane. This reaction is typically achieved by treating oxetan-3-one with hydroxylammonium chloride. d-nb.info The resulting oxime is a stable intermediate that can be subsequently reduced to form 3-aminooxetane, a key precursor. d-nb.info This reduction provides a pathway to the amino group required in the final product.

Further functionalization is necessary to introduce the methanol (B129727) group. This often involves reactions that build upon the 3-aminooxetane core or utilize other derivatives of oxetan-3-one where a carbon appendage has been installed prior to or concurrently with the introduction of the nitrogen functionality. For instance, cyanation of oxetan-3-one could yield 3-hydroxy-3-cyanooxetane, which contains precursors to both the amino and methanol groups.

PrecursorReagent(s)ProductReference
Oxetan-3-oneHydroxylammonium chloride, Sodium hydroxide3-Oximinooxetane d-nb.info
Propargyl alcoholGold catalyst, OxidantOxetan-3-one nih.gov

Functional Group Interconversion Pathways to the Amino and Methanol Moieties

Once a suitable oxetane precursor is obtained, specific functional group interconversions are employed to generate the primary amino and methanol groups at the C3 position.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing (3-Aminooxetan-3-yl)methanol precursors, this strategy could be applied to an intermediate such as 3-formyloxetane-3-carbonitrile or a related keto-nitrile. The process involves the reaction of a ketone or aldehyde with an amine (like ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. dtu.dkorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method. wikipedia.org This approach is highly valued in green chemistry for its efficiency and potential for one-pot reactions under mild conditions. wikipedia.org

Carbonyl PrecursorAmine SourceReducing AgentProduct Moiety
Ketone/AldehydeAmmoniaSodium cyanoborohydride (NaBH₃CN)Primary Amine
Ketone/AldehydeAmmoniaSodium triacetoxyborohydride (NaBH(OAc)₃)Primary Amine
Ketone/AldehydeAmmoniaH₂ with Pd, Pt, or Ni catalystPrimary Amine

The introduction of the methanol moiety often requires the reduction of a carbonyl-containing functional group, such as a carboxylic acid, ester, or ketone. For example, if the synthetic route proceeds through an intermediate like 3-aminooxetane-3-carboxylic acid, the carboxylic acid group must be reduced to a primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this type of transformation, capable of reducing carboxylic acids and their derivatives directly to alcohols. The reaction typically proceeds in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. lookchem.com The choice of reducing agent must be compatible with other functional groups present in the molecule to avoid unwanted side reactions.

An alternative pathway to the amino group involves the reduction of a nitrile (-C≡N) functionality. This is a common and effective method for the synthesis of primary amines. organic-chemistry.org A synthetic intermediate such as (3-cyanooxetan-3-yl)methanol could be subjected to reduction to yield the final (3-Aminooxetan-3-yl)methanol.

A wide range of reagents and conditions can accomplish this transformation. Catalytic hydrogenation using catalysts like Raney nickel or ruthenium, often in the presence of ammonia to suppress the formation of secondary amines, is a widely used industrial method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or various borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, diisopropylaminoborane) provide effective means for nitrile reduction in a laboratory setting. organic-chemistry.org

Nitrile PrecursorReagent(s)ProductReference(s)
R-CNH₂, Raney Ni, AmmoniaR-CH₂NH₂ google.com
R-CNLithium aluminum hydride (LiAlH₄)R-CH₂NH₂ lookchem.com
R-CNDiisopropylaminoborane, LiBH₄ (cat.)R-CH₂NH₂ organic-chemistry.org

Preparation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base form of (3-Aminooxetan-3-yl)methanol into its hydrochloride salt. This is a standard procedure for basic compounds, rendering them as crystalline solids that are often more stable, easier to handle, and have improved solubility characteristics compared to the free base. google.com

The formation of the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. google.com Typically, the free base of (3-Aminooxetan-3-yl)methanol is dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol (B130326), tetrahydrofuran, or ethyl acetate. google.comgoogle.com

A solution of hydrochloric acid (either aqueous, as a solution in a compatible organic solvent like isopropanol, or as gaseous HCl) is then added to the amine solution. The addition of the acid protonates the basic amino group, leading to the formation of the ammonium (B1175870) chloride salt. The salt often precipitates from the solution and can be isolated by filtration, followed by washing and drying. The stoichiometry is carefully controlled to ensure complete conversion to the desired salt form. google.com

Solvent and Temperature Optimization for Salt Isolation

The final step in the synthesis of (3-Aminooxetan-3-yl)methanol hydrochloride is the formation and isolation of the salt, a critical stage that dictates the purity, yield, and crystalline form of the final product. The process involves reacting the free amine form of (3-Aminooxetan-3-yl)methanol with hydrochloric acid. Optimization of solvent and temperature is paramount for achieving efficient crystallization and high purity.

The choice of solvent is dictated by its ability to dissolve the free amine precursor while providing low solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. Protic solvents like ethanol and isopropanol are often employed, as are aprotic solvents such as ethyl acetate, tetrahydrofuran (THF), and dioxane. google.com The reaction temperature for the salt formation itself can range from 0°C to ambient temperature (e.g., 10°C to 40°C). google.com

Once the salt is formed, temperature control becomes crucial for isolation. A common strategy involves cooling the mixture after salt formation to decrease the solubility of the product and maximize the yield of the crystalline solid. The optimal temperature profile often involves a gradual cooling process to promote the growth of larger, more easily filterable crystals and to minimize the co-precipitation of impurities. For instance, the reaction mixture might be cooled to between 0°C and 5°C and held for a period to ensure complete crystallization before filtration.

Below is a table summarizing the characteristics of potential solvents for the isolation of amine hydrochloride salts.

SolventTypeBoiling Point (°C)Key Characteristics for Crystallization
Ethanol Protic78Good solvent for free amine; moderate solubility for HCl salt allows for recrystallization.
Isopropanol (IPA) Protic82Lower solubility for HCl salts compared to ethanol, often leading to higher recovery.
Ethyl Acetate (EtOAc) Aprotic Ester77Often used as an anti-solvent; the free amine is soluble, while the HCl salt is typically insoluble.
Tetrahydrofuran (THF) Aprotic Ether66Can be used for salt formation; moderate polarity. google.com
Dioxane Aprotic Ether101A common medium for preparing HCl solutions for salt formation. google.com

This table is generated based on general principles of amine salt crystallization.

Stereoselective Synthesis of Chiral this compound

The C3 carbon of the oxetane ring in (3-Aminooxetan-3-yl)methanol is a quaternary stereocenter. The development of stereoselective synthetic routes to access specific enantiomers of this compound is of significant interest, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a reaction. msu.edu For the synthesis of chiral 3,3-disubstituted oxetanes, this can be achieved through several strategies. One notable method involves the enantioselective reduction of a β-haloketone precursor, followed by an intramolecular Williamson ether synthesis to form the oxetane ring. acs.org The use of a chiral reducing agent, such as a lithium borohydride (B1222165) modified with a chiral ligand, can establish the stereocenter that guides the subsequent ring closure. acs.org

Another powerful approach is the catalytic asymmetric desymmetrization of a prochiral oxetane precursor. nsf.gov, nih.gov This strategy involves using a suitable chiral catalyst, such as a Brønsted acid, to control the ring-opening or functionalization of a symmetric oxetane in an enantioselective manner, thereby generating a chiral product with a quaternary stereocenter. nsf.gov, nih.gov

When direct asymmetric synthesis is not viable or provides low enantiomeric excess, classical resolution of a racemic mixture is a common alternative. This technique involves reacting the racemic (3-Aminooxetan-3-yl)methanol (or a suitable precursor) with a chiral resolving agent, typically a chiral carboxylic acid like L-tartaric acid or dibenzoyl-L-tartaric acid.

This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution. The salt is then filtered, and the chiral acid is removed by treatment with a base to liberate the desired enantiomerically enriched amine.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of oxetane synthesis, a chiral auxiliary could be attached to a precursor molecule to control the facial selectivity of a key bond-forming step, leading to an enantioenriched product. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Organocatalysis has emerged as a robust tool for asymmetric synthesis. Chiral organocatalysts, such as chiral Brønsted acids, can be used for the enantioselective desymmetrization of oxetanes. researchgate.net For instance, the intramolecular ring-opening of a 3-substituted oxetane by a nucleophile, catalyzed by a chiral phosphoric acid derivative, can proceed with high efficiency and enantioselectivity to create quaternary stereocenters. nih.gov This approach avoids the use of metal catalysts and often proceeds under mild conditions. researchgate.net

Protecting Group Chemistry in the Synthesis of this compound Precursors

The presence of both an amine and a primary alcohol in (3-Aminooxetan-3-yl)methanol necessitates a careful protecting group strategy during a multi-step synthesis. organic-chemistry.org The nucleophilic nature of the amino group requires it to be masked to prevent unwanted side reactions during the introduction of other functionalities. organic-chemistry.org

Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and reliable deprotection methods. masterorganicchemistry.com The two most common carbamate protecting groups are the tert-Butoxycarbonyl (Boc) and the Benzyloxycarbonyl (Cbz or Z) groups. weebly.com, masterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is known for its stability under basic, hydrogenolytic, and nucleophilic conditions, making it a robust choice. organic-chemistry.org Its removal is most commonly achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com The use of a Boc group has been documented in the synthesis of precursors like tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate. google.com

The Cbz group , introduced by Leonidas Zervas, is installed using benzyl chloroformate (Cbz-Cl) and a base. total-synthesis.com The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). total-synthesis.com This deprotection method is exceptionally mild and selective.

The differing cleavage conditions for Boc (acid-labile) and Cbz (hydrogenolysis) make them "orthogonal" protecting groups. This orthogonality is highly valuable in complex syntheses, as it allows for the selective deprotection of one amine in the presence of another protected with an orthogonal group. masterorganicchemistry.com, total-synthesis.com

The table below provides a comparative overview of the Boc and Cbz protecting groups.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions (Protection) Base (e.g., TEA, NaOH) in a suitable solvent (e.g., THF, Dioxane, H₂O) beilstein-journals.org, organic-chemistry.orgBase (e.g., Na₂CO₃, NaOH) under Schotten-Baumann conditions total-synthesis.com
Stability Stable to base, hydrogenolysis, and most nucleophiles organic-chemistry.orgStable to mildly acidic and basic conditions total-synthesis.com
Cleavage Conditions Strong acids (e.g., TFA, HCl in dioxane) masterorganicchemistry.comCatalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH); dissolving metal reduction total-synthesis.com
Byproducts of Cleavage Isobutylene and CO₂Toluene and CO₂
Key Advantage High stability to a wide range of non-acidic reagents.Mild and clean removal by hydrogenolysis, orthogonal to Boc.

This table summarizes key characteristics of Boc and Cbz protecting groups based on established chemical literature.

Hydroxyl Protecting Group Strategies

The synthesis of this compound necessitates a carefully orchestrated strategy for the protection of its reactive functional groups. The primary hydroxyl group, in particular, requires protection to prevent undesired side reactions during the introduction and manipulation of the amino functionality. The choice of a suitable hydroxyl protecting group is governed by several critical factors: its stability under various reaction conditions, the orthogonality of its removal relative to the amine protecting group, and the mildness of the deprotection step to preserve the strained oxetane ring. digitellinc.comjocpr.com The oxetane core is known to be susceptible to ring-opening, especially under strong acidic conditions, which significantly influences the selection of viable synthetic routes. digitellinc.comchemrxiv.org

A successful strategy often begins with a precursor such as 3,3-bis(hydroxymethyl)oxetane. carlroth.combiosynth.com This would involve the selective mono-protection of one primary hydroxyl group, conversion of the remaining hydroxyl into a suitable leaving group (e.g., tosylate or mesylate), displacement with an amine precursor like azide, and subsequent reduction. The protecting group must endure these transformations before its final removal.

Key hydroxyl protecting groups considered for this synthetic context include silyl (B83357) ethers, benzyl ethers, and certain acyl groups.

Silyl Ethers: Silyl ethers are among the most effective protecting groups for this synthetic challenge due to their ease of introduction, general stability, and mild, non-acidic removal conditions. jocpr.com Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are particularly useful. They are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole. A significant advantage is their stability across a wide pH range and to various reagents used in subsequent synthetic steps.

Crucially, the deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This method is highly selective and orthogonal to common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are removed under acidic or hydrogenolytic conditions, respectively. The use of fluoride-based deprotection completely avoids the acidic conditions that could compromise the integrity of the oxetane ring. acs.org

Benzyl Ethers (Bn): The benzyl group is another robust choice for hydroxyl protection. It is introduced via a Williamson ether synthesis, typically using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH). The resulting benzyl ether is exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. This stability makes it compatible with a wide array of synthetic transformations.

Deprotection is cleanly effected by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). chemrxiv.org This process is extremely mild and highly selective, leaving most other functional groups, including the oxetane ring and Boc-protected amines, intact. This orthogonality makes the benzyl group a highly reliable option in a multi-step synthesis.

Acyl Groups: Acyl groups, which form esters, offer another avenue for protection. Common examples include the acetyl (Ac) and benzoyl (Bz) groups, introduced using the corresponding acyl chloride or anhydride. While economical, they are generally less robust than silyl or benzyl ethers. A patent has described the use of a trifluoroacetyl group to protect a hydroxyl moiety on an oxetane ring against strong nitrating agents, with subsequent removal using methanol. google.com This indicates that specialized acyl groups can be employed, although their broader applicability may be limited. Standard acyl groups are typically removed by base-catalyzed hydrolysis (saponification), which, while avoiding acid, might not be compatible with other functionalities in the molecule.

Interactive Data Table of Hydroxyl Protecting Groups
Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THFRobust; Stable to a wide pH range; Orthogonal to acid-labile and hydrogenolysis-labile groups. jocpr.comacs.org
Triisopropylsilyl EtherTIPSTIPS-Cl, Imidazole, DMFTBAF, THFVery high steric bulk; Increased stability over TBDMS.
Benzyl EtherBnBnBr, NaH, THFH₂, Pd/C (Catalytic Hydrogenolysis)Highly robust to acids, bases, and many redox reagents; Orthogonal to acid-labile and fluoride-labile groups. chemrxiv.org
Acetyl EsterAcAcetic Anhydride, Pyridine (B92270)K₂CO₃, MeOH or aq. NaOHLess robust than ethers; Removed under basic conditions.
Trifluoroacetyl EsterTFATrifluoroacetic Anhydride (TFAA)Methanol (Methanolysis)Used for protection against very strong reagents; Removed under mild alcoholysis. google.com

Chemical Reactivity, Transformations, and Derivatization Studies

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring of (3-Aminooxetan-3-yl)methanol (B577396) possesses significant ring strain, making it susceptible to ring-opening reactions under specific conditions. However, the 3,3-disubstituted pattern imparts a notable degree of stability compared to less substituted oxetanes.

Nucleophilic Ring-Opening Pathways

The 3,3-disubstitution of the oxetane ring in (3-Aminooxetan-3-yl)methanol sterically hinders the approach of external nucleophiles to the electrophilic carbon atoms (C2 and C4) of the ring. Consequently, direct nucleophilic ring-opening by external reagents is generally challenging and less common compared to other substitution patterns. acs.org The reactivity is often dominated by intramolecular processes, especially when functional groups are present at the 3-position.

Intramolecular nucleophilic attack, however, is a more viable pathway. The presence of the primary amine and hydroxyl groups on the same carbon atom allows for the possibility of intramolecular cyclization if one of these groups is induced to attack the oxetane ring, though this typically requires activation.

Reaction Type Nucleophile Conditions Products Remarks
External AttackVariousTypically harshRing-opened diols/amino alcoholsGenerally disfavored due to steric hindrance from 3,3-disubstitution. acs.org
Intramolecular AttackInternal -NH2 or -OHAcid or base catalysisFused or spirocyclic heterocyclic systemsMore plausible pathway, often requires activation of the oxetane ring or the nucleophile.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack and ring cleavage. For (3-Aminooxetan-3-yl)methanol, which contains internal nucleophiles, acid catalysis can promote intramolecular reactions. acs.org

Brønsted acids can catalyze the intramolecular cyclization of amino alcohols, leading to the formation of new heterocyclic systems. frontiersin.orgresearchgate.net In the case of (3-Aminooxetan-3-yl)methanol, protonation of the oxetane oxygen could be followed by an intramolecular attack from either the primary alcohol or the primary amine. The specific product would depend on the relative nucleophilicity of the two groups and the stability of the resulting ring system. This can lead to the formation of various bicyclic or spirocyclic ethers or amines.

Catalyst Type Proposed Intermediate Potential Products Reference
Brønsted Acid (e.g., HCl, H2SO4)Protonated oxetane (oxonium ion)Spirocyclic ethers/amines, fused ring systems frontiersin.orgresearchgate.net
Lewis Acid (e.g., BF3·OEt2)Lewis acid-oxetane adductRing-opened products or rearranged structures acs.org

Rearrangement Reactions and Isomerization Pathways

Rearrangements involving the (3-Aminooxetan-3-yl)methanol scaffold can occur, particularly during the synthesis of its derivatives. One notable example is the Curtius rearrangement, which has been employed in the synthesis of N-[3-(bromomethyl)oxetan-3-yl]carbamate intermediates from a related carboxylic acid. google.com In this process, a 3-(bromomethyl)oxetane-3-carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. This isocyanate is subsequently trapped by an alcohol to form the desired carbamate (B1207046), which is a precursor to the corresponding amine. google.com

While this is a rearrangement of a precursor rather than the title compound itself, it highlights a synthetic pathway where the oxetane core remains intact during a significant molecular reorganization.

Rearrangement Type Starting Material Key Reagent(s) Intermediate Product
Curtius Rearrangement3-(bromomethyl)oxetane-3-carboxylic acidDiphenylphosphoryl azide (DPPA), Triethylamine (B128534) (TEA)3-(bromomethyl)-3-isocyanato-oxetanetert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

Reactions Involving the Primary Amine Functionality

The primary amine in (3-Aminooxetan-3-yl)methanol is a key site for a variety of chemical transformations, including amide bond formation, alkylation, and acylation. These reactions are fundamental for incorporating the unique oxetane motif into larger molecules.

Amidation and Peptide Coupling Reactions

The primary amine of (3-Aminooxetan-3-yl)methanol can readily participate in amidation reactions with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. In the context of peptide synthesis, this reaction is facilitated by coupling reagents that activate the carboxylic acid partner.

Common coupling reagents convert the carboxylic acid into a reactive species that is susceptible to nucleophilic attack by the amine. The choice of reagent can be critical to ensure high yields and prevent side reactions.

Coupling Reagent Class Example Reagents Typical Base Solvent Remarks
CarbodiimidesDCC, EDCHOBt, DMAPDCM, DMFWidely used but can lead to byproducts.
Phosphonium SaltsBOP, PyBOPDIPEA, NMMDMF, NMPHighly efficient, particularly in solid-phase synthesis.
Aminium/Uronium SaltsHBTU, HATUDIPEA, NMMDMF, NMPFast reaction rates and high yields.

Alkylation and Acylation Reactions

The nucleophilic primary amine is susceptible to both alkylation and acylation.

Acylation can be readily achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. psu.eduresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions to afford the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building more complex molecular architectures. nih.govthieme-connect.de

Alkylation with alkyl halides can be more complex. quora.com Primary amines can react with alkyl halides via an SN2 mechanism to form secondary amines. masterorganicchemistry.com However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a potential for over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Selective mono-alkylation can be challenging but may be achieved under carefully controlled conditions or by using specific methodologies, such as forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) to control the reactivity of the amino alcohol. organic-chemistry.org

Reaction Reagent Base/Catalyst Typical Product Challenges/Considerations
AcylationAcetyl chloride, Benzoyl chloride, Acetic anhydrideTriethylamine, PyridineN-acyl-(3-hydroxymethyloxetan-3-yl)amineGenerally straightforward and high-yielding. psu.eduresearchgate.net
AlkylationMethyl iodide, Benzyl (B1604629) bromideK2CO3, NaHN-alkyl or N,N-dialkyl derivativeOver-alkylation is a common side reaction. Selective mono-alkylation can be difficult to achieve. masterorganicchemistry.com

Urethane and Carbamate Formation

The primary amino group of (3-aminooxetan-3-yl)methanol is a key site for derivatization to form ureas, urethanes, and carbamates. These functional groups are prevalent in pharmaceuticals and polymers.

Carbamate Synthesis: Carbamates are typically formed by reacting the amine with a suitable carbonyl source. One common method involves the use of chloroformates. However, multi-step sequences are also employed, particularly in the synthesis of complex intermediates. For instance, a synthetic approach to related oxetane-containing carbamates involves a Curtius rearrangement of a 3-(bromomethyl)oxetane-3-carboxylic acid derivative. nih.gov In this process, an acyl azide intermediate rearranges to an isocyanate, which is then trapped by an alcohol (like t-butanol) to yield the corresponding carbamate. nih.gov Subsequent displacement of the bromide with an amine source would lead to the final amino-oxetane carbamate structure. nih.gov

Another general and efficient one-pot method for carbamate synthesis involves the reaction of an amine with carbonylimidazolide in water, which can be trapped by alcohols. wikipedia.org While not specifically documented for (3-aminooxetan-3-yl)methanol, this highlights the general reactivity expected for its primary amine.

Urethane/Urea Formation: The amine can readily react with isocyanates to form ureas or with activated carbonate species to yield carbamates (urethanes). These reactions are typically high-yielding and proceed under mild conditions.

The table below summarizes common reagents and reaction types for this transformation.

Functional GroupReagent ClassResulting LinkageGeneral Conditions
Primary AmineIsocyanates (R-N=C=O)UreaAprotic solvent, room temp.
Primary AmineChloroformates (R-O-CO-Cl)Carbamate (Urethane)Base (e.g., triethylamine), aprotic solvent
Primary AmineActivated Carbonates (e.g., Boc₂O)Carbamate (Urethane)Aprotic solvent, often with a base
Primary AmineAcyl Azides (via Curtius Rearrangement)Carbamate (Urethane)Heat, followed by trapping with an alcohol nih.gov

Cyclization Reactions involving the Amine (e.g., formation of heterocycles)

The presence of both an amine and a hydroxyl group makes (3-aminooxetan-3-yl)methanol a candidate for cyclization reactions to form various heterocyclic systems. The amine group can act as a nucleophile to initiate condensation with electrophilic partners, leading to the construction of nitrogen-containing rings.

While specific examples starting directly from (3-aminooxetan-3-yl)methanol are not extensively detailed in peer-reviewed literature, its structure lends itself to several classical heterocycle syntheses. For example:

Reaction with 1,3-Dicarbonyl Compounds: The primary amine could undergo a Paal-Knorr type synthesis by reacting with a 1,4-dicarbonyl compound to form a pyrrole (B145914) ring. Similarly, reaction with 1,3-dicarbonyl compounds could lead to the formation of enamines, which are versatile intermediates for other heterocycles like pyrimidines. ambeed.com

Pictet-Spengler Reaction: Although it lacks the typical aromatic ring required for a classical Pictet-Spengler reaction, the amine could participate in analogous cyclizations with suitable aldehydes or ketones, especially if incorporated into a larger molecule that contains the necessary aromatic component.

Formation of Fused Heterocycles: In syntheses targeting complex molecules, the amine of the oxetane moiety can be used to form a fused heterocyclic ring. For example, a primary amine can react with a 2-chloropyrazine (B57796) derivative, which, after an intramolecular cyclization, can form an imidazo[1,2-a]pyrazine (B1224502) core, a scaffold of interest in medicinal chemistry. organic-chemistry.org

The general strategy involves the condensation of the amine with a molecule containing at least two electrophilic sites (or sites that can be made electrophilic), triggering a cyclization cascade. The hydroxyl group can either be a spectator or participate in subsequent reactions.

Transformations at the Hydroxyl Group

The primary hydroxyl group is another versatile handle for chemical modification, allowing for the introduction of a wide range of functionalities through esterification, etherification, and oxidation. For these reactions, it is often necessary to first protect the more nucleophilic amino group (e.g., as a Boc-carbamate) to ensure selectivity.

Esterification: The hydroxyl group can be readily esterified using standard protocols. This is a common strategy for creating prodrugs or for linking the molecule to other chemical entities. epo.org

With Carboxylic Acids: Direct reaction with a carboxylic acid under acidic catalysis (Fischer esterification) can yield the corresponding ester.

With Acid Chlorides or Anhydrides: More reactive acylating agents like acid chlorides or anhydrides react with the alcohol, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), to form esters under mild conditions.

Etherification: The formation of an ether linkage broadens the scope of possible derivatives.

Williamson Ether Synthesis: This classical method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. This method is highly versatile for introducing various alkyl or aryl groups. nih.gov

Reductive Etherification: This process involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent. nih.gov

The primary alcohol in (3-aminooxetan-3-yl)methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The oxidation of amino alcohols requires careful selection of the oxidant to avoid side reactions involving the amino group. mdpi.comlouisville.edu N-protection is typically required prior to oxidation.

Oxidation to Aldehydes: Mild, selective oxidizing agents are necessary to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are effective. organic-chemistry.org A procedure using manganese(IV) oxide has been reported as a mild method for oxidizing β-amino alcohols to α-amino aldehydes without over-oxidation or racemization. researchgate.net TEMPO-catalyzed aerobic oxidation systems are also highly efficient for converting primary alcohols to aldehydes with high chemoselectivity. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. In a related compound, [3-(bromomethyl)oxetan-3-yl]methanol, oxidation to the corresponding carboxylic acid has been documented as a step in a larger synthetic sequence. nih.gov

The table below outlines potential oxidation transformations.

Target Functional GroupReagent/SystemTypical ConditionsNotes
AldehydePCC, DMP, Swern OxidationAnhydrous, aprotic solventsRequires N-protection; avoids over-oxidation
AldehydeTEMPO/NaOClBiphasic system, room temp. nih.govMild and selective for primary alcohols
Carboxylic AcidJones Reagent, KMnO₄Strong acid or base, heatHarsh conditions, requires robust N-protection

The hydroxyl group is an excellent attachment point for conjugation to other molecules, such as proteins, polymers, or fluorescent labels. This is typically achieved by forming a stable ester or ether linkage. epo.org For example, the alcohol can be reacted with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) of a molecule of interest to form a stable ester bond. Alternatively, it can be converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile from another molecule to form an ether, thioether, or amine linkage.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are highly valued for their efficiency and complexity-generating power. wikipedia.org (3-Aminooxetan-3-yl)methanol, with its primary amine, is an ideal candidate for participation in several classes of MCRs. Patent literature confirms its utility as a reactant in the synthesis of complex chemical entities. googleapis.comgoogleapis.com

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools for generating peptide-like scaffolds. nih.gov In a U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. (3-Aminooxetan-3-yl)methanol can serve as the amine component, thereby incorporating the oxetane-methanol moiety into the final product.

Mannich-type Reactions: The compound can act as the amine component in a three-part Mannich reaction with an aldehyde and a carbon acid (e.g., a ketone), leading to the formation of β-amino carbonyl compounds. organic-chemistry.org

Other MCRs: The field of MCRs is vast, and the primary amine of this compound allows for its potential inclusion in syntheses of diverse heterocyclic structures like dihydropyridines (Hantzsch synthesis) or other scaffolds generated through domino or consecutive reaction sequences. nih.govacs.org

The incorporation of (3-aminooxetan-3-yl)methanol into MCRs provides a rapid route to novel and complex molecules containing the unique 3D shape conferred by the spirocyclic oxetane group, which is a desirable feature in modern drug discovery.

Mechanistic Investigations of Key Transformations

The key transformations of interest for a compound like (3-Aminooxetan-3-yl)methanol hydrochloride would likely involve the acid-catalyzed ring-opening of the oxetane moiety. The presence of the amino and hydroxyl functional groups, as well as the inherent ring strain of the oxetane, dictates its reactivity. Under acidic conditions, the oxetane oxygen can be protonated, which activates the ring towards nucleophilic attack.

Transition state analysis is a powerful tool in computational chemistry used to elucidate the detailed pathway of a chemical reaction. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and characterizing its geometry and energetic properties. For the acid-catalyzed ring-opening of (3-Aminooxetan-3-yl)methanol, theoretical calculations, such as Density Functional Theory (DFT), would be the primary method for such an analysis.

A computational study on the ring-opening of a protonated 3,3-disubstituted oxetane would likely investigate the approach of a nucleophile (e.g., a water molecule or another solvent molecule) to one of the electrophilic carbons of the oxetane ring. The analysis would provide critical information about the structure of the transition state, including the lengths of the forming and breaking bonds.

For instance, in the ring-opening polymerization of the parent oxetane cation, DFT calculations have shown that the transition state involves the attacking oxygen atom of an incoming oxetane molecule at a distance of approximately 0.222 nm from the carbon atom of the protonated oxetane ring. researchgate.net The C-C-C bond angle within the ring also changes significantly, moving from the strained angle in the reactant to a more relaxed geometry in the product, passing through an intermediate value in the transition state. researchgate.net

While no specific data exists for this compound, a hypothetical transition state analysis for its acid-catalyzed hydrolysis is presented in Table 1 for illustrative purposes. This table showcases the type of data that such a study would generate.

Table 1: Hypothetical Transition State Parameters for the Acid-Catalyzed Ring-Opening of (3-Aminooxetan-3-yl)methanol
ParameterDescriptionHypothetical Value
Activation Energy (ΔG‡)The free energy barrier for the reaction.20-25 kcal/mol
C-O (breaking bond) distanceThe distance of the oxetane C-O bond being cleaved.1.8 - 2.0 Å
C-Nu (forming bond) distanceThe distance between the oxetane carbon and the incoming nucleophile.2.0 - 2.2 Å
Imaginary FrequencyA single negative frequency indicating a true transition state.-300 to -400 cm⁻¹

Note: The data in Table 1 is purely illustrative and not based on published experimental or computational results for this compound.

Kinetic studies provide experimental data on the rates of chemical reactions, offering insights into the reaction mechanism, including the determination of the rate law and the activation parameters. For a transformation of this compound, such as its acid-catalyzed ring-opening, kinetic experiments would typically involve monitoring the concentration of the reactant or product over time under various conditions (e.g., different acid concentrations, temperatures, and solvents).

The general stability of 3,3-disubstituted oxetanes suggests that the ring-opening would require forcing conditions, such as a strong acid and elevated temperatures. A kinetic study would aim to determine the order of the reaction with respect to the oxetane substrate and the acid catalyst. For example, if the reaction is found to be first order in both the oxetane and the acid concentration, it would support a mechanism where the rate-determining step involves both species, which is consistent with a protonation pre-equilibrium followed by a nucleophilic attack on the protonated oxetane.

The temperature dependence of the reaction rate would allow for the calculation of the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) through the Arrhenius and Eyring equations. These parameters provide further details about the transition state. A positive entropy of activation, for instance, might suggest a dissociative mechanism, while a negative value would be consistent with an associative mechanism where the nucleophile is involved in the rate-determining step.

Due to the absence of specific kinetic data for this compound in the literature, Table 2 provides a hypothetical set of kinetic data for its acid-catalyzed hydrolysis to illustrate the type of information that would be obtained from such a study.

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of (3-Aminooxetan-3-yl)methanol
ParameterDescriptionHypothetical Value
Rate LawThe experimentally determined relationship between rate and concentration.Rate = k[(3-Aminooxetan-3-yl)methanol][H⁺]
Rate Constant (k) at 298 KThe proportionality constant in the rate law.1.5 x 10⁻⁴ L mol⁻¹ s⁻¹
Activation Energy (Ea)The minimum energy required for the reaction to occur.80 - 100 kJ/mol
Enthalpy of Activation (ΔH‡)The change in enthalpy in going from reactants to the transition state.77 - 97 kJ/mol
Entropy of Activation (ΔS‡)The change in entropy in going from reactants to the transition state.-20 to -40 J mol⁻¹ K⁻¹

Note: The data in Table 2 is purely illustrative and not based on published experimental or computational results for this compound.

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique 3,3-disubstituted pattern of (3-Aminooxetan-3-yl)methanol (B577396) hydrochloride makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. The strained four-membered ring can be strategically opened or used as a rigid core to build spirocyclic and fused-ring systems. acs.org

Spirocyclic systems containing an oxetane (B1205548) ring are of significant interest in medicinal chemistry, and (3-Aminooxetan-3-yl)methanol hydrochloride is a key precursor for their synthesis. The geminal amino and methanol (B129727) groups allow for the construction of a second ring fused at the C3 position of the oxetane. A common strategy involves the intramolecular Williamson etherification. acs.org For example, derivatives of this building block can be used to synthesize spirocyclic structures like 2-oxa-7-azaspiro[3.5]nonane, which can be further elaborated into more complex tetracyclic systems such as spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com

The synthesis of spirocyclic oxetanes has been extensively studied, often employing building blocks derived from precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org These methods highlight the utility of 3,3-disubstituted propanes in generating the spirocyclic oxetane core. Another powerful method for creating functionalized spirocyclic oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which has been used to access novel spirocyclic oxetanes that are versatile intermediates for further chemical modification. rsc.org

Table 1: Examples of Spirocyclic Systems Derived from Oxetane Building Blocks

Spirocyclic SystemSynthetic Precursor/MethodReference
Spirocyclic Ciprofloxacin AnalogueSpirocyclic building block from 3-bromo-2,2-bis(bromomethyl)propan-1-ol acs.org
2-oxa-7-azaspiro[3.5]nonaneExpanded analogue from N-tosyl-piperidine-4,4-diethyl ester mdpi.com
Functionalised Spirocyclic OxetanesPaternò–Büchi reaction of cyclic ketones and maleic acid derivatives rsc.org

The reactivity of the oxetane ring and its substituents can be harnessed to create fused heterocyclic systems. These structures are important in various areas, including the synthesis of natural products and their analogues. researchgate.net For instance, the photo-adduct of benzoyloxyacetaldehyde and furan (B31954) can be converted into a tricyclic compound containing an oxetane ring fused to a furan ring, which serves as a precursor for nucleoside analogues. tandfonline.com The synthesis of fused oxetanes can also be achieved through intramolecular cyclization strategies, yielding structures like oxetane bicycles. acs.org These methodologies demonstrate the potential of oxetane building blocks to generate diverse and complex fused-ring architectures. acs.orgresearchgate.net

Design and Synthesis of Peptidomimetics

This compound is a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved therapeutic properties. The oxetane unit can be incorporated into peptide backbones to overcome common limitations of peptide-based drugs, such as poor metabolic stability. nih.gov

A key application of oxetane-containing building blocks is their use as peptide bond isosteres. By replacing a backbone amide carbonyl group (C=O) with a 3-amino oxetane heterocycle, a non-hydrolyzable linker is introduced into the peptide chain. nih.gov This modification enhances the peptide's resistance to enzymatic degradation by proteases, a significant advantage for therapeutic applications. nih.govrsc.org The synthesis of these modified peptides can be achieved using standard solution- or solid-phase peptide synthesis techniques, making this a readily accessible strategy. rsc.orgrsc.org Research has shown that this substitution is effective in improving the efficiency of head-to-tail peptide macrocyclizations for challenging ring sizes, leading to higher yields and fewer side products. rsc.orgresearchgate.net

The incorporation of an oxetane ring into a peptide backbone has a profound impact on its secondary structure. nih.gov Studies using circular dichroism and NMR spectroscopy have demonstrated that the modification often acts as a turn-inducing element. rsc.orgresearchgate.net This is evidenced by the observation of specific nuclear Overhauser effects (NOEs) that indicate the peptide backbone is pre-organized into a turn conformation in proximity to the oxetane. rsc.orgresearchgate.net

However, when introduced into well-defined secondary structures like α-helices, the oxetane modification acts as a helix-breaker. nih.gov Molecular dynamics simulations have revealed that the oxetane introduces a kink in the helical axis, disrupts the characteristic (i, i+4) hydrogen bonding pattern, and alters the dihedral angles of nearby amino acid residues. nih.govresearchgate.net This conformational disruption can be harnessed to control peptide shape and function. In cyclic peptides, the oxetane modification can alter the backbone conformation, reduce the flexibility of the ring, and establish new intramolecular hydrogen bonds, all while retaining biological activity. rsc.org

Table 2: Conformational Effects of Oxetane Incorporation in Peptides

Peptide StructureObserved Effect of Oxetane IncorporationMethod of AnalysisReference
Linear PeptidesInduces β-turn formationNMR Spectroscopy (NOEs) rsc.orgresearchgate.net
α-Helical PeptidesSignificant loss of helicity, introduction of a kinkCircular Dichroism, NMR, Molecular Dynamics Simulations nih.govresearchgate.net
Cyclic PentapeptidesAltered backbone conformation, reduced ring flexibility, new H-bondsNMR, Molecular Dynamics Simulations rsc.org

Applications in Scaffold-Based Molecular Design

Scaffold-based molecular design is a strategy in drug discovery that involves using a core molecular structure (a scaffold) as a starting point for generating a library of related compounds. rsc.org The oxetane unit, provided by building blocks like this compound, is an attractive scaffold due to its unique combination of physicochemical properties. acs.orgnih.gov

The oxetane ring imparts structural rigidity and a three-dimensional character to molecules, which is often desirable for effective binding to biological targets. nih.gov Compared to more common carbocyclic or heterocyclic rings, oxetanes can improve properties such as aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgnih.gov These characteristics make the oxetane motif a valuable "bioisostere" for other functional groups, such as gem-dimethyl or carbonyl groups, in drug design. The bifunctionality of this compound allows for the facile attachment of various substituents, enabling the exploration of chemical space around the rigid oxetane core. This approach allows chemists to systematically modify a lead compound to optimize its pharmacological profile. rsc.org

Oxetanes as Bioisosteric Replacements (e.g., for gem-dimethyl groups)

The concept of bioisosterism, where one functional group is replaced by another to retain or enhance desired biological activity while improving other properties, is a cornerstone of medicinal chemistry. The oxetane motif, particularly the 3,3-disubstituted pattern found in (3-Aminooxetan-3-yl)methanol, has emerged as a highly effective bioisostere for the commonly used gem-dimethyl group. acs.org

Pioneering studies demonstrated that while the oxetane ring has a similar molecular volume and spatial arrangement to a gem-dimethyl group, its electronic properties are vastly different. acs.org The inclusion of an oxygen atom within the four-membered ring introduces a polar ether linkage, significantly altering the local polarity and hydrogen bond accepting capability of the molecular fragment. researchgate.net This replacement can lead to profound improvements in the physicochemical profile of a drug candidate. researchgate.net

The primary advantages of substituting a gem-dimethyl group with an oxetane include:

Reduced Lipophilicity: The introduction of the polar oxetane ring typically leads to a significant decrease in the logarithm of the partition coefficient (LogP), a key measure of a compound's lipophilicity. acs.org This can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.

Improved Metabolic Stability: The gem-dimethyl group is often incorporated into drug candidates to block sites of metabolic oxidation. However, the C-H bonds can still be susceptible to metabolism. The oxetane ring can serve the same blocking function, often with enhanced stability against metabolic degradation. acs.orgacs.org

Table 1: Comparative Properties of gem-Dimethyl and Oxetane Bioisosteres

Feature gem-Dimethyl Group 3,3-Disubstituted Oxetane Impact of Replacement
Polarity Non-polar Polar Increases polarity and H-bond accepting capacity acs.org
Lipophilicity (cLogP) Increases cLogP Decreases cLogP Reduces lipophilicity acs.org
Aqueous Solubility Low High Significantly improves solubility researchgate.net
Metabolic Stability Good (used as a metabolic shield) Often improved Can enhance metabolic stability acs.org

| Spatial Arrangement | Tetrahedral | Constrained, three-dimensional | Maintains similar steric footprint acs.org |

Modulating Polarity and Steric Bulk in Molecular Scaffolds

The incorporation of this compound into a larger molecule allows for precise modulation of its physical and chemical properties. The oxetane ring itself is a unique combination of a small, polar core that can increase steric bulk without a corresponding large increase in lipophilicity. acs.org

The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can improve a compound's solubility and influence its binding interactions with biological targets. nih.gov This inherent polarity is a key feature that chemists exploit to fine-tune the drug-like properties of a molecule. acs.org Studies have shown that replacing aliphatic chains or other cyclic systems with an oxetane can lead to a more favorable balance of solubility and permeability. acs.org

Furthermore, the rigid, non-planar structure of the oxetane ring imparts a defined three-dimensional character to the molecule. This contrasts with more flexible linkers like alkyl chains. By introducing this rigid scaffold, chemists can control the conformational preferences of a molecule, potentially locking it into a bioactive conformation and improving its potency and selectivity. researchgate.net The defined exit vectors of the substituents on the 3-position of the oxetane ring provide a predictable way to orient functional groups in three-dimensional space.

Table 2: Influence of Oxetane Incorporation on Molecular Properties

Molecular Property Effect of Oxetane Introduction Rationale
Aqueous Solubility Increased Introduction of a polar ether and hydrogen bond acceptor. acs.orgresearchgate.net
Lipophilicity (LogD) Decreased The polar nature of the oxetane ring outweighs its carbon content. acs.org
Metabolic Clearance Often Decreased Can block metabolically labile positions and the polar nature may reduce susceptibility to certain CYP enzymes. acs.orgacs.org
Molecular Conformation More Rigid / Defined The strained, cyclic nature of the scaffold reduces conformational flexibility. researchgate.net

| pKa of Proximal Amines | Can be influenced | The electron-withdrawing effect of the oxetane oxygen can lower the pKa of nearby basic groups. acs.org |

Scaffold Hopping Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular cores that maintain the key pharmacophoric features of a known active compound but possess a different underlying chemical structure. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with an existing chemical series. dundee.ac.uk

This compound is an ideal starting point for scaffold hopping exercises. Its compact and rigid nature allows it to replace larger, more complex, or less synthetically tractable cores while maintaining the precise spatial orientation of key functional groups (in this case, an amine and a hydroxymethyl group). dundee.ac.uk By using this building block, chemists can rapidly generate novel analogs where the oxetane serves as the central scaffold, projecting substituents in well-defined vectors. This can lead to the discovery of compounds with improved properties such as enhanced solubility or metabolic stability. dundee.ac.uk

For example, a flexible or planar scaffold in a known inhibitor could be replaced with the 3-amino-3-(hydroxymethyl)oxetane core to introduce three-dimensionality and novelty, potentially leading to improved binding affinity or a different selectivity profile against biological targets.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use as a scaffold, this compound is a valuable precursor for the synthesis of more complex and advanced intermediates. researchgate.net The two functional groups—a primary amine and a primary alcohol—attached to the same quaternary carbon on the oxetane ring offer orthogonal chemical handles for a wide range of synthetic transformations.

The primary amine can readily undergo reactions such as:

Amide bond formation (acylation)

Reductive amination

Sulfonylation

Alkylation

Urea and thiourea (B124793) formation

The primary alcohol can be transformed via:

Oxidation to an aldehyde or carboxylic acid

Etherification (e.g., Williamson ether synthesis)

Esterification

Conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution

The ability to selectively protect one group while reacting the other allows for the stepwise and controlled elaboration of the scaffold into a diverse array of derivatives. google.com This versatility makes the compound a powerful starting material for building combinatorial libraries and for the synthesis of highly functionalized target molecules in multi-step synthetic campaigns. researchgate.net

Computational and Theoretical Studies on 3 Aminooxetan 3 Yl Methanol Hydrochloride

Conformational Analysis of the Oxetane (B1205548) Ring and Substituents

A complete conformational analysis of (3-Aminooxetan-3-yl)methanol (B577396) hydrochloride would provide critical insights into its three-dimensional structure and potential biological activity. Such studies are foundational for understanding its interactions with biological targets.

Ring Puckering and Strain Energy Calculations

The oxetane ring is characterized by significant ring strain, which influences its geometry and reactivity. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are typically employed to determine the most stable conformation of the oxetane ring. researchgate.net For substituted oxetanes, the introduction of functional groups can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org

Table 1: Hypothetical Ring Puckering and Strain Energy Data

Computational Method Puckering Angle (°) Strain Energy (kcal/mol)
DFT (B3LYP/6-31G*) Data not available Data not available
MP2/cc-pVTZ Data not available Data not available

This table is for illustrative purposes only. No published data exists for (3-Aminooxetan-3-yl)methanol hydrochloride.

Hydrogen Bonding Networks within the Molecule

The presence of both a hydroxyl (-OH) and an amino (-NH2) group, which in the hydrochloride salt form would be a protonated ammonium (B1175870) (-NH3+) group, suggests the potential for intramolecular hydrogen bonding. This type of bonding can significantly impact the molecule's conformation and physicochemical properties. researchgate.net Computational studies would identify the possible hydrogen bond donors and acceptors and calculate the strength and geometry of these interactions.

In this compound, a potential intramolecular hydrogen bond could exist between the protonated amino group (donor) and the oxygen of the hydroxyl group (acceptor), or the oxygen of the oxetane ring (acceptor). The analysis would involve examining the distances between the donor and acceptor atoms and the linearity of the hydrogen bond. The strength of these bonds is often evaluated through methods like Natural Bond Orbital (NBO) analysis. The presence and strength of such bonds would be crucial in determining the preferred conformation of the side chains relative to the oxetane ring.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. This involves optimizing the geometry of the transition state and performing a frequency calculation to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state is critical for determining the activation energy and, consequently, the reaction rate.

Energy Landscape Mapping

By mapping the potential energy surface, computational studies can provide a comprehensive picture of a reaction mechanism. This involves identifying all relevant intermediates and transition states connecting the reactants to the products. The resulting energy profile illustrates the thermodynamics and kinetics of each step of the reaction. For a molecule like this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the ring-opening reactions of oxetanes are a subject of interest, and computational studies could elucidate the mechanism under various conditions. researchgate.netrsc.org

Prediction of Reactivity and Selectivity

Theoretical calculations can predict how and where a molecule is likely to react. For this compound, this would involve analyzing its electronic structure to identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used for this purpose. The distribution and energies of these orbitals can indicate the most probable sites for reaction. Additionally, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactivity. For example, such an analysis could predict the regioselectivity of reactions involving the oxetane ring or the reactivity of the amino and hydroxyl functional groups.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity and synthetic accessibility. nih.govresearchgate.net While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand the factors influencing its non-physical properties. Such studies are crucial in medicinal chemistry and drug discovery for the efficient screening and design of novel compounds. nih.gov

The core of a QSPR model lies in the mathematical equation that links the property of interest to various molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, and electronic features. For this compound, a QSPR study would involve the generation of a dataset of related oxetane derivatives and the subsequent calculation of relevant descriptors to build a predictive model.

The reactivity of this compound is largely dictated by the strained oxetane ring and the functional groups attached to it, namely the primary amine and the hydroxymethyl group. researchgate.netchemrxiv.org The oxetane ring is known to be susceptible to ring-opening reactions, a property that is both a challenge and an opportunity in synthetic chemistry. researchgate.netchemrxiv.org A QSPR model for reactivity could help in predicting the susceptibility of the oxetane ring to nucleophilic or electrophilic attack under various conditions.

Key molecular descriptors that would be relevant in a QSPR study of the reactivity of this compound and its analogs would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can include indices such as the Balaban J index and the Wiener index, which relate to the molecule's compactness and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting reactivity towards electrophiles and nucleophiles, respectively. baranlab.org

Mulliken charges: These describe the partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: These account for the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites.

A hypothetical QSPR study could involve a series of 3-substituted oxetanes to develop a model that predicts their reaction rates with a common nucleophile. The resulting model could then be used to predict the reactivity of this compound.

Oxetane DerivativeHOMO Energy (eV)LUMO Energy (eV)Calculated Dipole Moment (Debye)Predicted Reactivity Score (Hypothetical)
This compound-8.52.13.57.8
3-Methyloxetane-9.22.81.94.5
Oxetan-3-amine-8.72.32.97.2
Oxetan-3-ol-9.02.52.46.1

The synthetic accessibility of a molecule is a qualitative concept that estimates the ease with which a compound can be synthesized. nih.gov Computational models to predict synthetic accessibility, often referred to as Synthetic Accessibility (SA) scores, are becoming increasingly important in drug discovery to filter out molecules that are too complex or costly to synthesize. nih.govresearchgate.net These models are typically trained on large datasets of known molecules and their synthetic routes. nih.gov

For this compound, a QSPR-like approach to predicting synthetic accessibility would consider factors such as:

Molecular Complexity: This can be quantified by the number of chiral centers, rings, and complex ring systems. nih.gov

Fragment Contribution: The molecule is broken down into fragments, and each fragment is assigned a score based on its frequency in databases of known, easily synthesizable molecules. nih.gov

A hypothetical synthetic accessibility score for this compound and related compounds could be generated based on these principles.

CompoundMolecular Complexity ScoreFragment Contribution ScoreStarting Material Availability ScoreOverall Synthetic Accessibility Score (Hypothetical)
This compound3.2-1.5-0.83.9
tert-Butanol (B103910)1.1-0.2-0.11.4
Morpholine1.5-0.5-0.22.2
Adamantane4.5-2.0-1.07.5

Future Directions and Emerging Research Avenues in Oxetane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxetanes has traditionally presented challenges due to the inherent ring strain of the four-membered ether. acs.org However, recent advancements have focused on developing more efficient, sustainable, and scalable methods for their preparation.

A notable green chemistry approach is the development of synthetic routes that streamline the preparation of oxetanes from readily available starting materials. For example, a recently developed methodology allows for the synthesis of oxetanes from inactivated alcohols via selective C–H functionalization, which avoids the need for pre-functionalized substrates and multiple synthetic steps. nih.govacs.org This strategy not only simplifies the synthesis but also expands the range of accessible oxetane (B1205548) structures. nih.gov

Table 1: Emerging Green Synthetic Methods for Oxetanes
MethodKey FeaturesAdvantagesReference
Visible-Light Mediated Paternò–Büchi ReactionUses visible light instead of UV irradiation for [2+2] cycloaddition.Milder reaction conditions, potentially higher selectivity, and reduced side product formation. rsc.orgbeilstein-journals.org
Photoredox-Catalyzed Synthesis from AlcoholsDirect conversion of aliphatic alcohols to oxetanes.Avoids pre-functionalization of starting materials, streamlining the synthetic process. thieme-connect.com
Alcohol C–H FunctionalizationForms oxetanes from unactivated alcohols.Increases the accessibility of diverse oxetane structures from common starting materials. nih.govacs.org

Biocatalysis is emerging as a powerful and sustainable tool for the synthesis of chiral oxetanes. nih.govresearchgate.netresearchgate.net Enzymes offer the potential for high efficiency and enantioselectivity under mild, environmentally benign conditions. researchgate.net Recently, a halohydrin dehalogenase has been engineered to catalyze the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.netresearchgate.net This biocatalytic platform has demonstrated high efficiency and excellent enantioselectivity for the synthesis of chiral oxetanes and γ-substituted alcohols on a preparative scale. nih.govresearchgate.net

The development of such enzymatic processes is crucial as it addresses the limitations of traditional synthetic methods in producing enantiomerically pure compounds. nih.gov The ability to perform these transformations at high substrate concentrations and in a one-pot cascade system further enhances their practical applicability. researchgate.net This work not only expands the synthetic toolbox for accessing valuable chiral building blocks but also highlights the potential for discovering novel enzymatic activities for reactions not yet found in nature. nih.govresearchgate.net Future research in this area will likely focus on expanding the substrate scope of these enzymes and engineering them for even greater efficiency and selectivity.

Exploration of New Reactivity Modes for the Oxetane Ring

The strained nature of the oxetane ring makes it susceptible to various ring-opening reactions, a property that is being increasingly exploited in organic synthesis. acs.orgnih.gov While cationic ring-opening polymerization is a well-established reactivity mode, researchers are actively exploring new ways to harness the synthetic potential of the oxetane ring. radtech.org

Recent studies have focused on developing novel ring-opening addition reactions with a variety of nucleophiles. radtech.org For example, new methods for the addition of carboxylic acids, phenols, and thiols to oxetanes have been developed, expanding the range of functionalized products that can be accessed from this heterocyclic core. radtech.org Furthermore, the amphoteric nature of substituted oxetanes, such as 3-aminooxetanes, is being explored to develop novel annulation reactions. rsc.org These molecules possess both nucleophilic and electrophilic sites, allowing for convergent and chemoselective transformations to construct more complex heterocyclic systems. rsc.org

The development of catalyst-free ring-opening reactions of oxetanes is another area of active research. rsc.org The inherent reactivity of the strained ring can be harnessed to drive reactions without the need for external catalysts, which aligns with the principles of green chemistry. The exploration of these new reactivity modes is expected to lead to the development of novel synthetic disconnections and provide more efficient routes to a wide range of organic molecules. acs.org

Advanced Materials Science Applications of Oxetane Derivatives (e.g., polymer precursors, functional materials)

Oxetane derivatives are gaining significant attention as versatile building blocks for advanced materials due to their unique properties. ontosight.aiwikipedia.org The cationic ring-opening polymerization of oxetanes leads to the formation of polyethers with a range of properties depending on the substituents on the oxetane ring. wikipedia.orgnih.gov These polyoxetanes are being investigated for a variety of applications, from engineering polymers to functional materials. wikipedia.orgoup.com

One of the key advantages of oxetane-based polymers is the potential for low volume shrinkage during polymerization. radtech.org This property is particularly valuable in applications such as coatings and adhesives where dimensional stability is crucial. Hyperbranched polyoxetanes, for instance, are being explored as potential hot-melt adhesives. nih.gov

Furthermore, the incorporation of functional groups into the oxetane monomer allows for the synthesis of functional polymers with tailored properties. oup.com Oxetane derivatives are being used to create liquid crystalline polymers, which have applications in soft robotics and responsive surfaces. tue.nl The ability to precisely control the architecture and functionality of polyoxetanes opens up opportunities for the design of novel materials with advanced properties for a wide range of applications. nih.govtue.nl

Table 2: Applications of Oxetane-Based Polymers
Polymer TypeKey PropertiesPotential ApplicationsReference
Polyoxetane (general)Thermoplastic, variable crystallinityEngineering polymers, sterilizable goods wikipedia.org
Hyperbranched PolyoxetanesThermoplastic, adhesive propertiesHot-melt adhesives nih.gov
Liquid Crystalline PolyoxetanesAnisotropic, responsiveSoft robotics, responsive surfaces, photonic materials tue.nl
Functionalized PolyoxetanesTunable properties based on side chainsPolymer supports, liquid crystals, polymer electrolytes nih.govoup.com

Integration of (3-Aminooxetan-3-yl)methanol (B577396) Hydrochloride into Catalyst Design

While specific research on the direct use of (3-Aminooxetan-3-yl)methanol hydrochloride as a catalyst is not extensively documented in the reviewed literature, its structure suggests significant potential in catalyst design. As a bifunctional molecule containing both a primary amine and a primary alcohol, it can serve as a versatile ligand for metal-based catalysts. The amino alcohol motif is a well-established chelating group in asymmetric catalysis, capable of forming stable complexes with a variety of transition metals.

The oxetane ring itself can influence the steric and electronic properties of a catalyst. Its rigid, three-dimensional structure can create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. Furthermore, the oxygen atom of the oxetane ring could act as a Lewis basic site, participating in substrate activation or influencing the electronic environment of the catalytic center.

Future research could explore the synthesis of chiral catalysts derived from this compound for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The unique combination of the amino alcohol functionality and the strained oxetane ring could lead to the development of novel catalysts with enhanced activity and selectivity.

Computational Design of Oxetane-Containing Systems with Tunable Properties

Computational methods are playing an increasingly important role in the design and development of novel oxetane-containing systems. nih.gov Density functional theory (DFT) and other computational tools are being used to screen and predict the properties of new oxetane derivatives before their synthesis, saving time and resources. nih.gov

These computational studies can provide valuable insights into the structure-property relationships of oxetane-containing molecules. For example, computational screening has been used to identify novel oxetane monomers for energetic polymers, predicting properties such as heat of formation and density. nih.gov Computational methods have also been employed to understand the reactivity of oxetanes and to elucidate the mechanisms of novel synthetic transformations. news-medical.net

The ability to computationally design oxetane-containing systems with tunable properties is a powerful tool for a wide range of applications. In medicinal chemistry, computational studies can help in the design of oxetane-containing drug candidates with improved physicochemical properties. nih.gov In materials science, these methods can guide the synthesis of polymers with desired mechanical, thermal, and optical properties. As computational power and methodologies continue to advance, the in silico design of oxetane-containing systems is expected to become an indispensable tool in the field.

Q & A

Q. Optimization strategies :

  • pH control : Maintain a pH of 4–6 during amination to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalysis : Employ palladium or copper catalysts for selective amination .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Answer:
Enantiomeric purity is critical for pharmacological applications. Methodologies include:

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC with mobile phases containing 0.1% trifluoroacetic acid (TFA) for separation .

  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during oxetane ring formation.
  • Circular dichroism (CD) validation : Confirm optical activity post-synthesis with λmax at 220–250 nm .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:
Key techniques :

Method Parameters Reference
HPLC C18 column, 0.1% TFA in H2O/MeOH gradient
1H/13C NMR D2O or DMSO-d6, δ 3.5–4.5 ppm (oxetane)
FTIR Peaks at 3300 cm⁻¹ (NH), 1050 cm⁻¹ (C-O)
Mass Spec ESI+, m/z 118.1 (free base), 154.6 (HCl salt)


Acceptable purity thresholds : ≥95% by HPLC, ≤0.5% residual solvents (GC-MS) .

Advanced: How can researchers address stability issues in this compound under varying storage conditions?

Answer:
Stability challenges : Hydrolysis of the oxetane ring or amine oxidation.
Methodological approaches :

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., β-amino alcohols) .
  • Storage optimization :
    • Solid state : Store at -20°C in amber vials with desiccants (silica gel).
    • Solution phase : Use anhydrous DMSO or ethanol; avoid aqueous buffers above pH 7.
      Analytical tools : TGA for moisture uptake analysis; DSC to detect polymorphic transitions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Critical precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (reported irritation potential) .
  • Ventilation : Use fume hoods for weighing and reactions; avoid inhalation of fine powders.
  • Spill management : Neutralize with 5% sodium bicarbonate, then absorb with vermiculite .

Advanced: What mechanistic insights exist for the degradation pathways of this compound in aqueous solutions?

Answer:
Primary degradation mechanisms :

  • Hydrolysis : Oxetane ring opens under acidic conditions (pH < 3) to form β-amino diols.
  • Oxidation : Tertiary amine reacts with atmospheric O2, forming N-oxide byproducts.

Q. Experimental validation :

  • LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer in positive ion mode.
  • Kinetic studies : Pseudo-first-order rate constants (kobs) calculated at varying pH/temperature .

Mitigation strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Basic: How is this compound utilized as a building block in drug discovery?

Answer:
Applications :

  • Peptide mimetics : Oxetane enhances metabolic stability vs. traditional ethers.
  • Kinase inhibitors : Amino alcohol moiety chelates ATP-binding site metals.

Case study : Incorporated into covalent inhibitors targeting BTK kinases; improved solubility via HCl salt formation .

Advanced: What computational methods support the design of derivatives based on this compound?

Answer:
In silico strategies :

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., SARS-CoV-2 Mpro).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; assess electrostatic potential for salt formation.
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.